molecular formula C10H18O B1452485 3-Methyl-4-(propan-2-yl)cyclohexan-1-one CAS No. 1538-19-8

3-Methyl-4-(propan-2-yl)cyclohexan-1-one

Cat. No. B1452485
CAS RN: 1538-19-8
M. Wt: 154.25 g/mol
InChI Key: IBFKCSXNSLCITI-UHFFFAOYSA-N
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Description

3-Methyl-4-(propan-2-yl)cyclohexan-1-one, also known as 4-isopropyl-3-methylcyclohexanone, is a chemical compound with the CAS Number: 1538-19-8 . It has a molecular weight of 154.25 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Methyl-4-(propan-2-yl)cyclohexan-1-one is 1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Methyl-4-(propan-2-yl)cyclohexan-1-one is a liquid at room temperature . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Synthesis and Flavoring Applications : One study details the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate, which can be converted into octahydro-2H-1-benzopyran-2-one, a compound proven to be an effective tobacco flavoring additive (Zhao Yu, 2010).
  • Bifunctional Building Block Synthesis : Another research demonstrated a low-cost and scalable synthesis of a cyclohexanone-related compound, highlighting its potential as a versatile building block in organic synthesis (Qinghong Zha et al., 2021).

Atmospheric Chemistry

  • Hydroxyl Radical Production : A study on the gas-phase reactions of ozone with alkenes noted the production of cyclohexanone as a byproduct, underscoring the compound’s relevance in atmospheric chemical processes and potential implications for air quality and climate models (R. Atkinson & S. M. Aschmann, 1993).

Catalysis and Chemical Reactions

  • Catalysis and Stereochemistry : Research into the catalytic reduction of substituted cyclohexanones to alcohols reveals insights into the stereoselectivity of these reactions, influenced by the metal catalyst used, which has implications for synthetic chemistry and material science (H. Henbest & Ahmed Zurquiyah, 1974).

Potential Therapeutic Effects

  • Parkinson's Disease : A notable study focused on monoterpenoid derivatives structurally related to 3-Methyl-4-(propan-2-yl)cyclohexan-1-one, finding significant potential for treating Parkinson's disease symptoms in animal models. This research suggests the compound’s framework may hold neuroprotective properties, warranting further investigation into its therapeutic applications (O. Ardashov et al., 2019).

Safety And Hazards

The safety information for 3-Methyl-4-(propan-2-yl)cyclohexan-1-one indicates that it has the following hazard statements: H227, H302, H315, H319, H335 . These codes correspond to various hazards, including flammability and potential health hazards upon exposure .

properties

IUPAC Name

3-methyl-4-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFKCSXNSLCITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(propan-2-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
Reactant of Route 2
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
Reactant of Route 3
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
Reactant of Route 4
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
Reactant of Route 5
3-Methyl-4-(propan-2-yl)cyclohexan-1-one
Reactant of Route 6
3-Methyl-4-(propan-2-yl)cyclohexan-1-one

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